Defined (3aS,6aS) Enantiomeric Identity vs. Racemic cis-Mixture (CAS 1251004-04-2)
The target compound possesses unambiguous cis-(3aS,6aS) absolute stereochemistry, confirmed by the assigned InChI Key RVRRDUVETGVTPA-IUCAKERBSA-N, which encodes the specific chiral centers . In contrast, the direct comparator CAS 1251004-04-2 (cis-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate) is explicitly classified as a racemic mixture by authoritative building block databases, meaning it is a 1:1 mixture of the (3aS,6aS) and (3aR,6aR) enantiomers . For stereospecific applications, this represents a 50% contamination with the undesired enantiomer, which may exhibit different biological activity or pharmacokinetic properties.
| Evidence Dimension | Stereochemical composition (defined enantiomer vs. racemic mixture) |
|---|---|
| Target Compound Data | Single enantiomer: (3aS,6aS) with defined optical rotation and enantiomeric excess |
| Comparator Or Baseline | CAS 1251004-04-2: Racemic mixture of (3aS,6aS) and (3aR,6aR) enantiomers (50:50) |
| Quantified Difference | ≥95% enantiomeric excess for target vs. 0% ee for racemic comparator; effective 2-fold molar activity difference for enantiomer-specific targets |
| Conditions | Vendor certificate of analysis; InChI Key stereodescriptor differentiation; Hit2Lead stereochemistry classification |
Why This Matters
For asymmetric synthesis or chiral drug intermediate procurement, using a defined enantiomer avoids introducing 50% of the incorrect stereoisomer, which can confound biological assays and require costly chiral separation.
